

Rpi-1: A Technical Guide to its Molecular Profile and Chemical Properties

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Compound of Interest

Compound Name: *Rpi-1*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Rpi-1**, a potent indole derivative with significant applications in pharmacological research, particularly in oncology and neurobiology. This guide details its chemical and physical properties, biological activity, mechanism of action, and relevant experimental protocols.

Executive Summary

Rpi-1, also known as RET Receptor Tyrosine Kinase Inhibitor, is a cell-permeable, ATP-competitive tyrosine kinase inhibitor. Its molecular formula is $C_{17}H_{15}NO_4$.^[1] **Rpi-1** has garnered attention for its anti-inflammatory, antioxidant, and antineoplastic properties.^[2] It primarily functions by inhibiting the RET (Rearranged during Transfection) receptor tyrosine kinase, a key driver in several cancers, including thyroid and non-small cell lung carcinomas.^{[3][4]} This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest, apoptosis, and reduced tumor growth.^{[5][6]} This guide serves as a technical resource for professionals engaged in drug discovery and development, offering detailed data and methodologies to facilitate further research.

Chemical and Physical Properties

Rpi-1 is an indole derivative characterized as (3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one.^[2] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties of Rpi-1

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₁₅ NO ₄	[1]
Molecular Weight	297.31 g/mol	[1]
CAS Number	269730-03-2	[1]
IUPAC Name	(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one	[2]
Synonyms	RET Receptor Tyrosine Kinase Inhibitor, 3-(4-Hydroxybenzylidene)-5,6-dimethoxyindolin-2-one	[1][7]
InChI Key	JGSMCYNBVCGIHC-QPEQYQDCSA-N	[8]
SMILES	<chem>COC1=C(OC)C=C(/C(C(N2)=O)=C/C3=CC=C(O)C=C3)C2=C1</chem>	[8]

Table 2: Physical and Handling Properties of Rpi-1

Property	Description	Reference(s)
Appearance	Light yellow to brown powder or crystals; off-white solid.	[2][6]
Purity	≥95% (HPLC)	[1]
Solubility (25°C)	DMSO: 10 mg/mL, 59 mg/mL DMF: 15 mg/mL Ethanol: 1 mg/mL, 2 mg/mL Water: Insoluble	[5][8]
Storage	Store at 2 - 8°C for short term; -20°C for long term (up to 3 years as powder).	[2][6]
Shipping	Shipped at ambient temperature.	[6]

Biological Activity and Mechanism of Action

Rpi-1 is a selective inhibitor of the RET receptor tyrosine kinase.[4] Activating mutations and rearrangements of the RET proto-oncogene are oncogenic drivers in various cancers.[3] The RET receptor, upon binding its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic domain.[3][9] This initiates several downstream signaling cascades critical for cell proliferation, survival, and differentiation.[10]

Rpi-1 acts as an ATP-competitive inhibitor, binding to the kinase domain of RET and preventing its autophosphorylation.[1][6] This blockade abrogates downstream signaling, notably affecting the RAS/MAPK and PI3K/AKT pathways.[5][10]

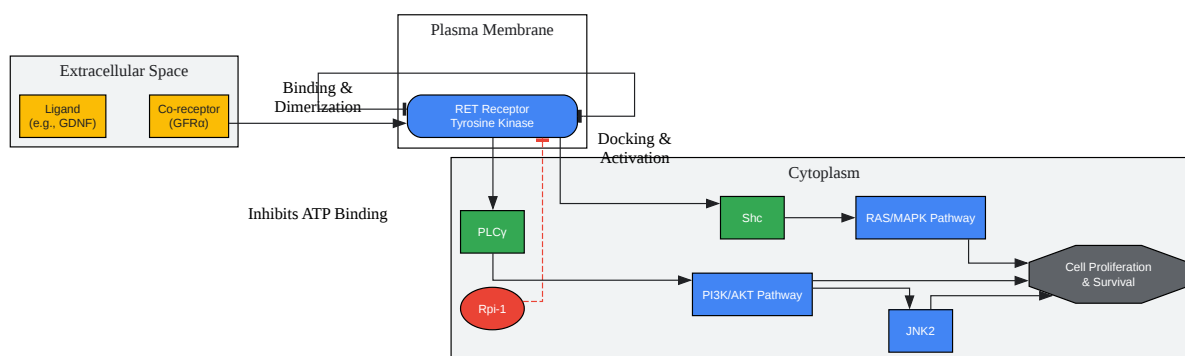
Table 3: Summary of Rpi-1 Biological Activity

Activity	Description	Target Cell Line(s)	IC ₅₀ / Effect	Reference(s)
RET Kinase Inhibition	Abolishes Ret/Ptc1 tyrosine autophosphorylation.	TPC-1, TT	-	[4] [5]
Cell Proliferation	Inhibits cell proliferation and induces G2 phase cell cycle arrest.	TPC-1	5.1 μ M	[4] [5]
Inhibits cell proliferation.	NIH3T3 (Ret mutant)	3.6 μ M	[4]	
Anchorage-Independent Growth	Selectively inhibits colony formation in soft agar.	NIH3T3 (ret/ptc1 transformed)	0.97 μ M	[8]
Apoptosis Induction	Activates BAD and cleavage of caspases, leading to apoptotic DNA fragmentation.	TT	-	[6]
Downstream Signaling	Abolishes activation of JNK2 and AKT. Inhibits binding of RET to Shc and PLC γ .	TPC-1, TT	-	[4] [5]

Anti-Metastatic	Significantly reduces spontaneous lung metastases in vivo.	Xenograft Mouse Model	100 mg/kg (p.o.)	[8]
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Signaling Pathway Inhibition

The diagram below illustrates the canonical RET signaling pathway and the inhibitory point of **Rpi-1**. Ligand (e.g., GDNF) and co-receptor (GFR α) binding leads to RET dimerization and autophosphorylation. This creates docking sites for adaptor proteins like Shc, leading to the activation of the RAS/MAPK and PI3K/AKT pathways, promoting cell survival and proliferation. **Rpi-1** blocks the initial autophosphorylation step, effectively shutting down these downstream signals.



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Figure 1: Rpi-1 Inhibition of the RET Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **Rpi-1**.

Western Blot for Phospho-Protein Detection

This protocol is for assessing the inhibition of RET autophosphorylation and downstream targets like AKT in response to **Rpi-1** treatment.

1. Cell Culture and Treatment:

- Culture TPC-1 or TT cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to 70-80% confluency.[\[11\]](#)
- Treat cells with desired concentrations of **Rpi-1** (e.g., 0.1, 1, 10 μ M) or DMSO as a vehicle control for a specified time (e.g., 2, 6, 24 hours).

2. Lysate Preparation:

- Wash cells twice with ice-cold PBS.
- Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[\[12\]](#)
- Scrape cells, transfer to microcentrifuge tubes, and clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Electrotransfer:

- Denature 20-40 μ g of protein per sample by boiling in 2x Laemmli sample buffer for 5 minutes.
- Separate proteins on an 8-10% SDS-polyacrylamide gel.
- Transfer proteins to a PVDF membrane.

4. Immunoblotting:

- Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as it contains phosphoproteins.[\[12\]](#)[\[13\]](#)
- Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-phospho-RET (Tyr1062), anti-phospho-AKT (Ser473)).
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.

5. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
- To confirm equal loading, strip the membrane and re-probe with antibodies against total RET, total AKT, and a loading control like GAPDH.[\[6\]](#)

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of **Rpi-1** on cell cycle progression, specifically to detect G2/M phase arrest.

1. Cell Preparation:

- Seed TPC-1 cells in 6-well plates and allow them to adhere overnight.
- Treat cells with **Rpi-1** (e.g., 5 µM, 10 µM) or DMSO for 24-48 hours.

2. Cell Harvesting and Fixation:

- Harvest both adherent and floating cells and collect by centrifugation at 300 x g for 5 minutes.

- Wash the cell pellet once with PBS.
- Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.
- Incubate at -20°C for at least 2 hours (or up to several weeks).[9]

3. Staining:

- Centrifuge the fixed cells and wash with PBS to remove ethanol.
- Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) in PBS.[3]
- Incubate for 30 minutes at room temperature in the dark.

4. Flow Cytometry:

- Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
- Use the linear fluorescence signal of the DNA dye to generate a histogram of DNA content.
- Apply cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][14] An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of **Rpi-1** to inhibit the hallmark cancerous trait of anchorage-independent growth.[2]

1. Prepare Agar Layers:

- Base Layer: Prepare a 0.6-0.8% agar solution in complete culture medium. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify at room temperature.[8][15]
- Top Layer: Prepare a 0.3-0.4% low-melting-point agarose solution in complete culture medium.[16]

2. Cell Seeding:

- Harvest and count NIH3T3 cells transformed with the ret/ptc1 oncogene.
- Resuspend the cells to the desired concentration.
- Mix the cell suspension with the 0.3% top agarose solution (kept at ~40°C) to a final cell density of 5,000 - 10,000 cells per well.
- Immediately overlay 1.5 mL of this cell-agarose mixture onto the solidified base layer.

3. Treatment and Incubation:

- After the top layer solidifies, add 200 µL of complete medium containing various concentrations of **Rpi-1** or DMSO to each well.
- Incubate the plates at 37°C in a 5% CO₂ incubator for 14-28 days.
- Feed the colonies twice a week by adding fresh medium with the respective treatments.[\[15\]](#)

4. Colony Quantification:

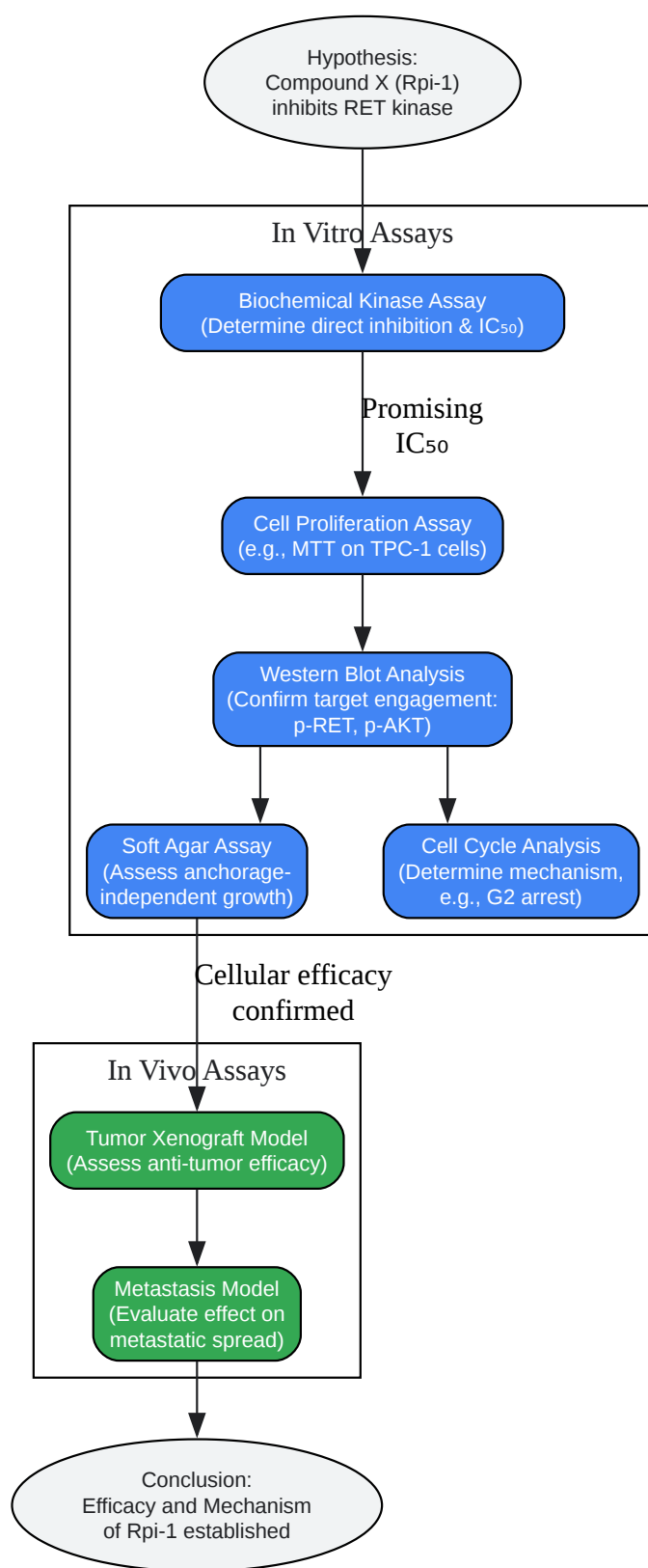
- After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.[\[15\]](#)
- Photograph the wells and count the number of colonies (typically >50 cells) using an imaging system or microscope.
- Calculate the percent inhibition of colony formation relative to the DMSO control.

Experimental and Logical Workflows

Visualizing the workflow for drug screening or characterization can clarify the experimental process.

Workflow for Characterizing a RET Kinase Inhibitor

The following diagram outlines a typical workflow for the preclinical characterization of a potential RET inhibitor like **Rpi-1**.



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Figure 2: Preclinical Characterization Workflow for a RET Inhibitor

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